An In-depth Technical Guide to the Core Properties of 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
An In-depth Technical Guide to the Core Properties of 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole, also known by its synonym Butyl-PBD, is a well-characterized organic molecule belonging to the 1,3,4-oxadiazole class of heterocyclic compounds. While the 1,3,4-oxadiazole scaffold is of significant interest in medicinal chemistry due to its diverse biological activities, Butyl-PBD has primarily been investigated for its robust thermal and photophysical properties. This has led to its application in the fields of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), and as a scintillant in particle physics experiments.
This technical guide provides a comprehensive overview of the fundamental physicochemical and spectroscopic properties of 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole. It includes detailed experimental protocols for its synthesis and solubility determination, and presents key data in a structured format to facilitate its use in research and development. For drug development professionals, this document contextualizes the potential of the 1,3,4-oxadiazole core, while clarifying the current, non-biological applications of this specific derivative.
Physicochemical Properties
The core physicochemical properties of 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole are summarized in the table below. These properties are essential for its handling, formulation, and application in various scientific and technological fields.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₂N₂O | [1] |
| Molecular Weight | 354.44 g/mol | [1] |
| CAS Number | 15082-28-7 | [1] |
| IUPAC Name | 2-(4-tert-butylphenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole | |
| Appearance | White solid/powder | [1] |
| Melting Point | 136 - 138 °C | [1] |
| Purity (typical) | ≥ 95% (HPLC) | [1] |
| Storage Conditions | 0 - 8 °C | [1] |
Spectroscopic Properties
The spectroscopic profile of a compound is critical for its identification and characterization. Below is a summary of the key spectroscopic data for 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole.
Fluorescence Spectroscopy
| Parameter | Wavelength (nm) | Solvent |
| Excitation (λex) | 305 | Ethanol |
| Emission (λem) | 364 | Ethanol |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific peak assignments for 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole are not detailed in the readily available literature, the expected chemical shifts can be inferred from the structure and data for similar compounds.
¹H NMR (Proton NMR):
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Aromatic Protons: Multiple signals are expected in the range of δ 7.0 - 8.5 ppm.
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tert-Butyl Protons: A sharp singlet is expected around δ 1.3 - 1.5 ppm, integrating to 9 protons.
¹³C NMR (Carbon-13 NMR):
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Oxadiazole Carbons: Resonances for the two carbons in the oxadiazole ring are typically found in the δ 160 - 165 ppm region.
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Aromatic Carbons: A complex set of signals is expected between δ 120 - 145 ppm.
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tert-Butyl Carbons: The quaternary carbon and the methyl carbons of the tert-butyl group are expected to appear around δ 35 ppm and δ 31 ppm, respectively.
Infrared (IR) Spectroscopy
The IR spectrum of 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole would be characterized by the following absorption bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 - 3000 | C-H stretching (aromatic) |
| ~2960 - 2870 | C-H stretching (aliphatic, from tert-butyl group) |
| ~1610 - 1580 | C=N stretching (in oxadiazole ring) and C=C stretching (aromatic) |
| ~1270 - 1240 | C-O-C stretching (in oxadiazole ring) |
| ~1020 - 1000 | N-N stretching (in oxadiazole ring) |
Solubility Profile
The solubility of 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole has been experimentally determined in various organic solvents at different temperatures. The following table summarizes the mole fraction solubility (x) at 298.15 K (25 °C).
| Solvent | Mole Fraction Solubility (x) at 298.15 K |
| Dichloromethane | 0.0432 |
| Chloroform | 0.0389 |
| Tetrahydrofuran | 0.0215 |
| Toluene | 0.0156 |
| Acetone | 0.0087 |
| Ethyl Acetate | 0.0075 |
| Cyclohexane | 0.0012 |
| Methanol | 0.0004 |
| Ethanol | 0.0006 |
| Isopropanol | 0.0005 |
| n-Hexane | 0.0009 |
| Acetonitrile | 0.0018 |
Experimental Protocols
Proposed Synthesis of 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of a diacylhydrazine intermediate. The following is a plausible experimental protocol for the synthesis of the title compound.
Step 1: Synthesis of 4-(tert-butyl)benzoyl hydrazide
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To a solution of methyl 4-(tert-butyl)benzoate (1 equivalent) in ethanol, add hydrazine hydrate (3 equivalents).
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Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
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The resulting solid is washed with cold water and recrystallized from ethanol to yield 4-(tert-butyl)benzoyl hydrazide.
Step 2: Synthesis of N'-(4-biphenylcarbonyl)-4-(tert-butyl)benzohydrazide
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Dissolve 4-(tert-butyl)benzoyl hydrazide (1 equivalent) and triethylamine (1.2 equivalents) in a suitable solvent such as dichloromethane or tetrahydrofuran.
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Cool the solution to 0 °C in an ice bath.
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Slowly add a solution of 4-biphenylcarbonyl chloride (1 equivalent) in the same solvent to the cooled mixture.
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Allow the reaction to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.
Step 3: Cyclodehydration to form 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole
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To the crude diacylhydrazine from the previous step, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
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Heat the mixture at reflux for 2-4 hours.
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After cooling, carefully pour the reaction mixture into ice-cold water or a solution of sodium bicarbonate to neutralize the excess acid.
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The precipitated solid is collected by filtration, washed thoroughly with water, and dried.
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The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, toluene) or by column chromatography on silica gel to afford the pure 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole.
